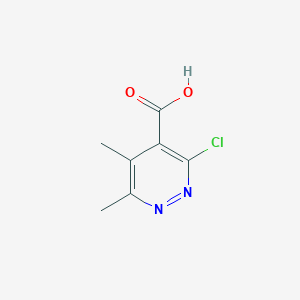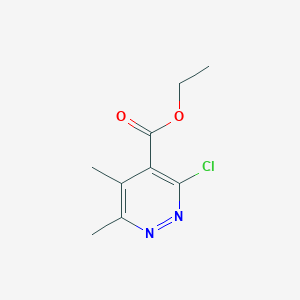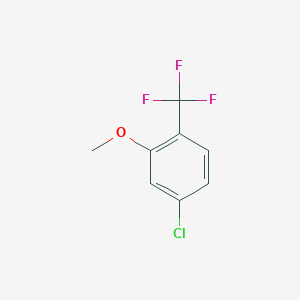
4-Chloro-2-methoxy-1-(trifluoromethyl)benzene
Overview
Description
4-Chloro-2-methoxy-1-(trifluoromethyl)benzene is an aromatic compound with the molecular formula C8H6ClF3O. It is characterized by the presence of a chloro group, a methoxy group, and a trifluoromethyl group attached to a benzene ring. This compound is used in various chemical syntheses and has applications in different fields due to its unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-2-methoxy-1-(trifluoromethyl)benzene typically involves the introduction of the chloro, methoxy, and trifluoromethyl groups onto a benzene ring. One common method is the Friedel-Crafts alkylation, where a chloro and trifluoromethyl group are introduced using appropriate reagents and catalysts such as aluminum chloride. The methoxy group can be introduced through a nucleophilic substitution reaction using methanol and a suitable base .
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced catalysts and optimized reaction conditions helps in scaling up the production while maintaining cost-effectiveness and environmental safety .
Chemical Reactions Analysis
Types of Reactions: 4-Chloro-2-methoxy-1-(trifluoromethyl)benzene undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by other nucleophiles under appropriate conditions.
Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or acids.
Reduction Reactions: The trifluoromethyl group can be reduced under specific conditions to form difluoromethyl or monofluoromethyl derivatives.
Common Reagents and Conditions:
Substitution: Sodium methoxide in methanol for methoxy substitution.
Oxidation: Potassium permanganate or chromium trioxide for oxidizing the methoxy group.
Reduction: Lithium aluminum hydride for reducing the trifluoromethyl group.
Major Products:
- Substitution reactions yield various substituted benzene derivatives.
- Oxidation reactions produce aldehydes or acids.
- Reduction reactions result in difluoromethyl or monofluoromethyl derivatives .
Scientific Research Applications
4-Chloro-2-methoxy-1-(trifluoromethyl)benzene is used in several scientific research applications:
Chemistry: As an intermediate in the synthesis of more complex organic molecules.
Biology: In the study of enzyme interactions and metabolic pathways.
Medicine: As a precursor in the synthesis of pharmaceutical compounds.
Industry: Used in the production of agrochemicals and specialty chemicals
Mechanism of Action
The mechanism of action of 4-Chloro-2-methoxy-1-(trifluoromethyl)benzene involves its interaction with specific molecular targets. The chloro and trifluoromethyl groups enhance its reactivity, allowing it to participate in various chemical reactions. The methoxy group can influence the compound’s electronic properties, affecting its interaction with enzymes and other biological molecules .
Comparison with Similar Compounds
4-Chlorobenzotrifluoride: Similar structure but lacks the methoxy group.
2-Chloro-4-fluoro-1-(trifluoromethyl)benzene: Similar structure with a fluoro group instead of a methoxy group
Uniqueness: 4-Chloro-2-methoxy-1-(trifluoromethyl)benzene is unique due to the presence of all three functional groups (chloro, methoxy, and trifluoromethyl) on the benzene ring, which imparts distinct chemical properties and reactivity compared to its analogs .
Properties
IUPAC Name |
4-chloro-2-methoxy-1-(trifluoromethyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClF3O/c1-13-7-4-5(9)2-3-6(7)8(10,11)12/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOKDRWBXALDALY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)Cl)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClF3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


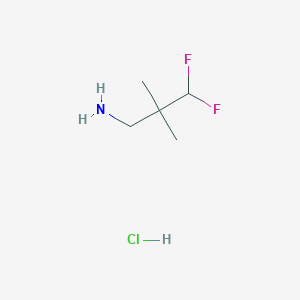
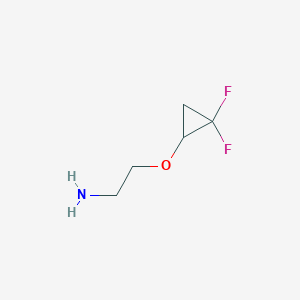
![2-(Methylsulfonyl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine hydrochloride](/img/structure/B1435088.png)

![3,9-Diazabicyclo[3.3.1]nonane dihydrochloride](/img/structure/B1435090.png)
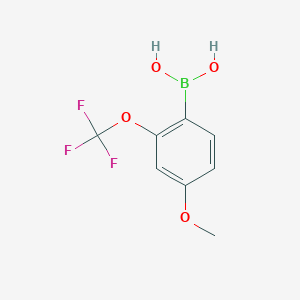
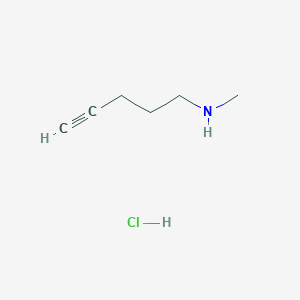
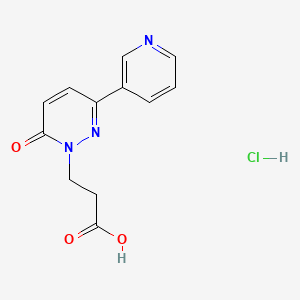
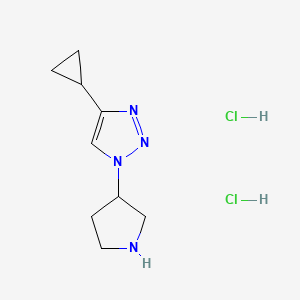


![4-Chloro-8-fluoropyrrolo[1,2-a]quinoxaline](/img/structure/B1435098.png)
